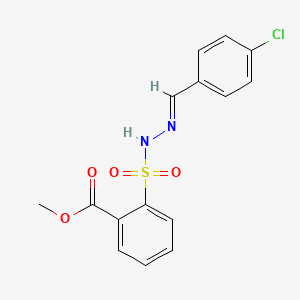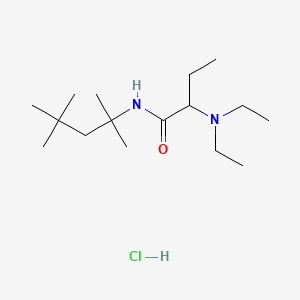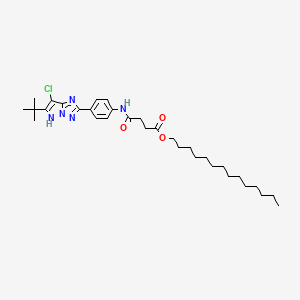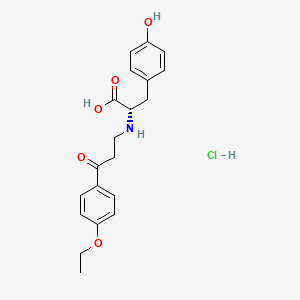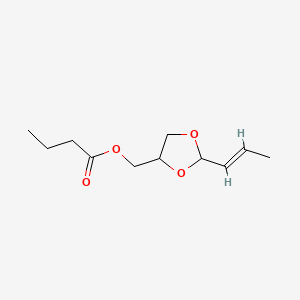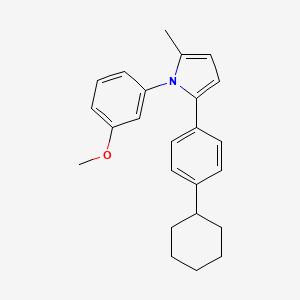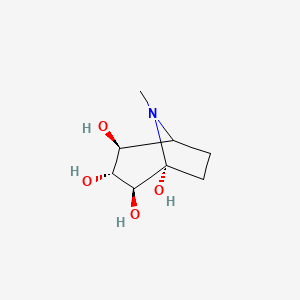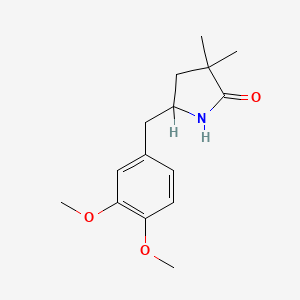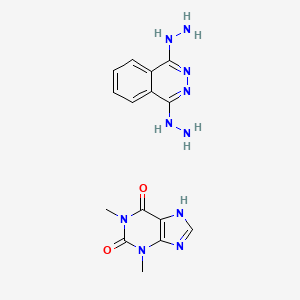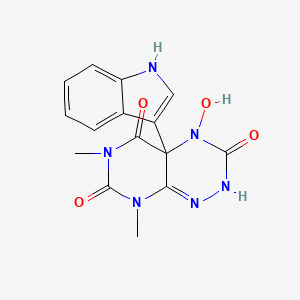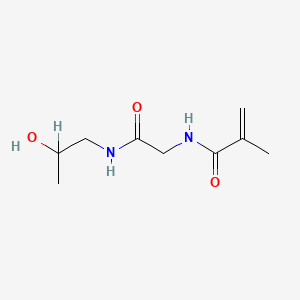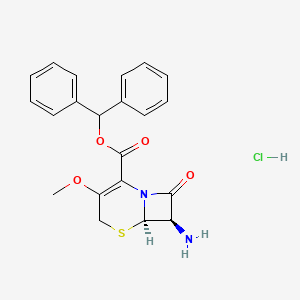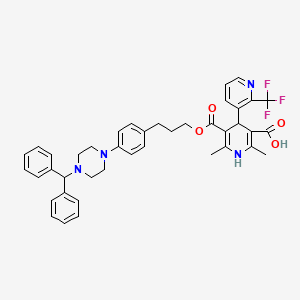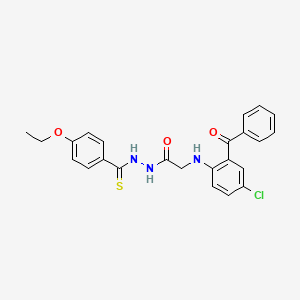![molecular formula C19H23F2NO B12721950 N-[2-[bis(4-fluorophenyl)methoxy]ethyl]butan-1-amine CAS No. 781604-70-4](/img/structure/B12721950.png)
N-[2-[bis(4-fluorophenyl)methoxy]ethyl]butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[bis(4-fluorophenyl)methoxy]ethyl]butan-1-amine is a synthetic organic compound characterized by the presence of fluorophenyl and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[bis(4-fluorophenyl)methoxy]ethyl]butan-1-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-fluorophenylmethanol with a suitable base to form the corresponding alkoxide, which is then reacted with 2-chloroethylamine to yield the intermediate product. This intermediate is further reacted with butan-1-amine under controlled conditions to obtain the final compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-[2-[bis(4-fluorophenyl)methoxy]ethyl]butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[2-[bis(4-fluorophenyl)methoxy]ethyl]butan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[2-[bis(4-fluorophenyl)methoxy]ethyl]butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- N-[2-[bis(4-methoxyphenyl)methoxy]ethyl]butan-1-amine
- N-[2-[bis(4-chlorophenyl)methoxy]ethyl]butan-1-amine
- N-[2-[bis(4-bromophenyl)methoxy]ethyl]butan-1-amine
Uniqueness
N-[2-[bis(4-fluorophenyl)methoxy]ethyl]butan-1-amine is unique due to the presence of fluorine atoms, which can significantly influence its chemical properties, such as increased stability and altered reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous .
Properties
CAS No. |
781604-70-4 |
|---|---|
Molecular Formula |
C19H23F2NO |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-[2-[bis(4-fluorophenyl)methoxy]ethyl]butan-1-amine |
InChI |
InChI=1S/C19H23F2NO/c1-2-3-12-22-13-14-23-19(15-4-8-17(20)9-5-15)16-6-10-18(21)11-7-16/h4-11,19,22H,2-3,12-14H2,1H3 |
InChI Key |
KSTKTRSFMWZKTD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCCOC(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


